molecular formula C13H13NO B13873948 2-(4-Pyridinyl)-benzeneethanol CAS No. 170837-77-1

2-(4-Pyridinyl)-benzeneethanol

Cat. No.: B13873948
CAS No.: 170837-77-1
M. Wt: 199.25 g/mol
InChI Key: KXZCGZKKFKOFLM-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)-benzeneethanol is an organic compound that features a benzene ring substituted with a pyridine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)-benzeneethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the reaction for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pyridinyl)-benzeneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Pyridinyl)-benzeneethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(4-Pyridinyl)-benzeneethanol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Pyridinyl)-benzeneethanol is unique due to its combination of a pyridine ring and an ethanol group, which imparts distinct chemical and physical properties

Properties

CAS No.

170837-77-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(2-pyridin-4-ylphenyl)ethanol

InChI

InChI=1S/C13H13NO/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12/h1-6,8-9,15H,7,10H2

InChI Key

KXZCGZKKFKOFLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC=NC=C2

Origin of Product

United States

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